Direct Black 168

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

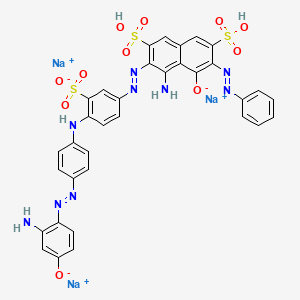

Direct Black 168, also known as C.I.this compound or C.I.335475, is a trisazo class dye . It is a black powder used for dyeing cotton, viscose, silk, and leather . It can also be used in inks, such as in inkjet printers .

Molecular Structure Analysis

The molecular formula of this compound is C34H23N8Na3O11S3 . It has a molecular weight of 884.76 . The dye belongs to the trisazo class .

Chemical Reactions Analysis

A study has investigated the degradation of this compound from aqueous solution using Fenton-like reactions combined with ultrasound . In the presence of H2O2, the effect of heterogeneous catalysts, such as fly ash, kaolinite, or diatomaceous earth on the degradation of this compound was observed under ultrasound .

Physical and Chemical Properties Analysis

This compound is a dark grey powder . It has a solubility of 50 GPL at 90°C . The dye has a light fastness of 3, washing fastness of 2, and perspiration fastness of 3 .

Wissenschaftliche Forschungsanwendungen

Degradation in Aqueous Solutions

Direct Black 168 can be effectively degraded from aqueous solutions using Fenton-like reactions combined with ultrasound. The use of heterogeneous catalysts like fly ash, kaolinite, or diatomaceous earth, particularly fly ash, enhances the degradation process when combined with H2O2 under ultrasound. This method shows a 99.0% removal ratio of this compound under optimal conditions, demonstrating its effectiveness in water treatment applications (Song & Li, 2009).

Synthesis Methods

The synthesis method of this compound involves a series of reactions starting with 4,4'-diamino benzidine-2-sulfonic acid. The process includes dual diazotization, coupling with H-acid, aniline, and m-aminophenol, followed by salting out and filtering. Understanding the optimal synthesis technology through single-factor experiments contributes to the efficient production of this dyestuff (Diao, 2009).

Direct Laser Surface Nano/Microstructuring

Direct femtosecond laser surface nano/microstructuring is a technique where this compound could potentially be applied. This technique is distinguished from conventional laser ablation methods, offering flexibility and control in creating various nano/microstructures on metals and semiconductors. These structures have applications in altering optical properties, creating “black metals” and “black silicon,” and fabricating materials with diverse wetting properties (Vorobyev & Guo, 2013).

Cell Printing in Biomedical Research

Laser-based direct writing, a technique potentially involving this compound, is used in the precise placement of living cells for applications in tissue engineering, stem cell, and cancer research. This technique allows for the spatially precise patterning of various biological materials while maintaining cellular viability, opening avenues for advanced biomedical research and applications (Schiele et al., 2010).

Enhancement of Li-ion Cell Capacity

Direct carbon-black coating of cathodes, using technologies like this compound, can enhance the capacity of Li-ion cells. A specific method involves using surfactants to increase the capacity by about 10% compared to bare cathodes. This advancement shows potential for improved performance in energy storage technologies (Kim et al., 2005).

Safety and Hazards

Eigenschaften

CAS-Nummer |

85631-88-5 |

|---|---|

Molekularformel |

C34H27N9NaO11S3 |

Molekulargewicht |

856.8 g/mol |

IUPAC-Name |

trisodium;2-[4-[(2-amino-4-oxidophenyl)diazenyl]anilino]-5-[(1-amino-8-oxido-7-phenyldiazenyl-3,6-disulfonaphthalen-2-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C34H27N9O11S3.Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54); |

InChI-Schlüssel |

GLGXNKFDKPCDHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)[O-])N)S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)O)N)O.[Na] |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338074.png)

![5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338083.png)

![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid](/img/structure/B3338101.png)

![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338135.png)

![chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane](/img/structure/B3338147.png)

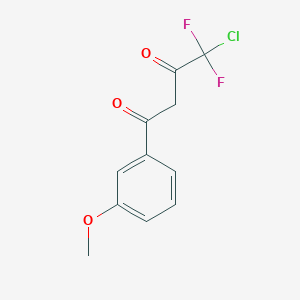

![3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B3338170.png)